molecular formula C8H15F3N2 B13249942 N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Cat. No.: B13249942
M. Wt: 196.21 g/mol
InChI Key: RHACBFGTNWWEDJ-UHFFFAOYSA-N
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Description

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with ethyl bromide and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the conformation and activity of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
  • N-ethyl-1-(2,2,2-trifluoroethyl)piperidin-3-amine
  • N-ethyl-1-(2,2,2-trifluoroethyl)morpholin-3-amine

Uniqueness

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is unique due to the presence of both an ethyl group and a trifluoroethyl group on the pyrrolidine ring. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-2-12-7-3-4-13(5-7)6-8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

RHACBFGTNWWEDJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(C1)CC(F)(F)F

Origin of Product

United States

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